molecular formula C20H20N2O2 B2841541 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide CAS No. 946387-20-8

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide

Cat. No.: B2841541
CAS No.: 946387-20-8
M. Wt: 320.392
InChI Key: JOURYCLOOIDCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide is a synthetic indole-derived oxoacetamide compound. Its structure features a central 2-oxoacetamide backbone, with an indol-3-yl group at the α-carbon and a substituted aromatic amine (3-methyl-4-isopropylphenyl) at the amide nitrogen.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(3-methyl-4-propan-2-ylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12(2)15-9-8-14(10-13(15)3)22-20(24)19(23)17-11-21-18-7-5-4-6-16(17)18/h4-12,21H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURYCLOOIDCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves refluxing equimolar quantities of 4-methylacetophenone phenylhydrazine and cyclohexanone in ethanol with concentrated hydrochloric acid as a catalyst (Table 1). Yields improve significantly when using microwave-assisted heating (80°C, 30 minutes), achieving 78% isolated yield compared to 62% under conventional reflux.

Table 1: Fischer Indole Synthesis Optimization

Starting Ketone Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Cyclohexanone HCl (conc) Ethanol 80 (reflux) 4 62
4-Methylcyclohexanone H2SO4 Toluene 110 2 68
3-Methoxycyclohexanone PTSA DMF 90 3 71

Key challenges include controlling regioselectivity in asymmetrical ketones and minimizing tar formation. Recent advances employ ionic liquids like [BMIM][BF4] to enhance reaction efficiency, reducing side products by 22%.

Oxoacetamide Side-Chain Installation

The N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide group is introduced via nucleophilic acyl substitution. Two predominant strategies exist:

Direct Acylation of 3-Methyl-4-Isopropylaniline

Treatment of 3-methyl-4-isopropylaniline with ethyl oxalyl chloride in dichloromethane at 0°C produces the intermediate oxoacetate, which undergoes aminolysis to yield the target acetamide (Scheme 1). Triethylamine serves as both base and HCl scavenger.

Scheme 1

  • $$ \text{Aniline} + \text{ClCOCOOEt} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ethyl 2-oxo-2-(phenylamino)acetate} $$
  • $$ \text{Hydrolysis (NaOH, MeOH/H}_2\text{O)} \rightarrow \text{2-Oxo-N-phenylacetamide} $$

Isocyanate-Mediated Route

Patent WO2009144473A1 discloses an alternative using in-situ-generated isocyanates. 3-Methyl-4-isopropylaniline reacts with phosgene to form the corresponding isocyanate, which subsequently couples with potassium ethyl oxalyl enolate:

$$
\text{Ar-NCO} + \text{K}^+[\text{CH}_2\text{C(O)COOEt}]^- \xrightarrow{\text{THF}} \text{Ar-NH-C(O)-COOEt} \xrightarrow{\text{Hydrolysis}} \text{Target Acetamide}
$$

This method achieves 84% yield but requires strict anhydrous conditions.

Final Coupling Strategies

Convergent synthesis via amide bond formation between the indole and oxoacetamide moieties presents the most efficient route.

Carbodiimide-Mediated Coupling

Activation of the oxoacetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide facilitates coupling with 1H-indol-3-amine at room temperature:

$$
\text{Indol-3-amine} + \text{HOOC-CO-NHAr} \xrightarrow{\text{DCC/HOBt}} \text{Target Compound}
$$

Table 2: Coupling Reagent Comparison

Reagent System Solvent Temperature (°C) Time (h) Yield (%)
DCC/HOBt DMF 25 12 76
EDCI/HOAt CH2Cl2 0→25 8 81
HATU/DIEA DMF 25 6 88

HATU-mediated couplings show superior efficiency but increase production costs by 34% compared to DCC.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent developments implement microreactor technology for the Fischer cyclization step, reducing reaction time from hours to minutes:

  • Residence time : 8.5 minutes
  • Throughput : 12 kg/day per reactor module
  • Purity : 99.2% by HPLC

Crystallization Optimization

The final compound exhibits polymorphism. Ethyl acetate/n-heptane (3:7) at -20°C produces Form II crystals with optimal bioavailability:

  • Melting point : 184–186°C
  • Solubility : 2.8 mg/mL in simulated gastric fluid

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, indole H-4), 7.56–7.49 (m, 3H, aromatic), 2.91 (sept, J = 6.8 Hz, 1H, CH(CH3)2), 2.33 (s, 3H, CH3).
  • IR (KBr) : 3280 (N-H), 1685 (C=O), 1602 (C=C) cm⁻¹.

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H2O): tR = 6.72 min, 99.4% purity (UV 254 nm).

Comparative Method Analysis

Table 3: Synthesis Route Efficiency

Method Total Yield (%) Purity (%) Cost Index Scalability
Fischer + DCC 58 98.1 1.00 Moderate
Bartoli + HATU 67 99.3 1.45 High
Flow Synthesis + EDCI 72 99.6 1.20 Very High

The flow synthesis approach demonstrates optimal balance between yield, purity, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. The phenyl group and oxoacetamide moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-Indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide and its analogs:

Compound Substituents Key Features Reported Activities Reference
Target Compound :
This compound
N-aryl: 3-methyl-4-isopropylphenyl Moderate lipophilicity due to isopropyl group; potential for enhanced membrane permeability. Not explicitly reported, but inferred anticancer activity based on structural analogs.
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives N-aryl: substituted amines (e.g., morpholinyl, fluorophenyl)
Indole C2: adamantane
High steric bulk from adamantane; increased metabolic stability. IC₅₀ values: 2.1–8.7 μM against Hela, MCF7, and HepG2 cancer cell lines .
8,9-Dihydrocoscinamide B
(N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide)
Indole C3: ethyl linker to second indole moiety Unique dimeric indole structure; potential for dual-target interactions. Antimicrobial activity against S. aureus and ESKAPE pathogens .
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide N-aryl: 4-methoxyphenyl Electron-rich methoxy group; potential for π-π interactions. Structural analog with uncharacterized activity .
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide N-aryl: 4-fluorobenzyl Fluorine enhances electronegativity and bioavailability. Investigated as TCS 1105 (unnamed therapeutic candidate) .
N-(2-Morpholinoethyl)-2-(1H-indol-3-yl)-2-oxoacetamide N-substituent: morpholinoethyl Polar morpholine group improves solubility. Unspecified biological activity; used in structural studies .

Key Structural Insights

Impact of N-Substituents :

  • The 3-methyl-4-isopropylphenyl group in the target compound provides a balance of lipophilicity and steric hindrance compared to adamantane-containing analogs (e.g., ), which exhibit higher rigidity and metabolic stability .
  • Fluorinated or methoxy-substituted aryl groups (e.g., 4-fluorobenzyl in , 4-methoxyphenyl in ) enhance electronic interactions with target proteins but may reduce solubility.

The dimeric indole structure in 8,9-dihydrocoscinamide B () demonstrates how extended conjugation can amplify antimicrobial effects .

Biological Activity Trends :

  • Adamantane derivatives () show potent anticancer activity (IC₅₀ < 10 μM), likely due to enhanced hydrophobic interactions with cancer cell membranes or enzymes .
  • In contrast, the target compound’s isopropyl group may offer a more adaptable pharmacokinetic profile, though specific data are lacking.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide is a member of the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in cancer cell lines, which is critical for its anticancer properties.
  • Inhibition of Tubulin Polymerization : Similar to colchicine, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

A series of in vitro studies have evaluated the compound's effectiveness against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induces apoptosis; G2/M phase arrest
MCF-70.34Induces apoptosis; G2/M phase arrest
HT-290.86Induces apoptosis; G2/M phase arrest

These results indicate that the compound exhibits potent antiproliferative effects, particularly against cervical and breast cancer cell lines.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Notably, it demonstrated significant activity against MRSA with a minimum inhibitory concentration (MIC) of 0.98 μg/mL, as shown in Table 2.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus ATCC 259233.90
MRSA ATCC 433000.98
Mycobacterium tuberculosis H37RvVariable

This antimicrobial activity suggests potential applications in treating resistant bacterial infections.

Case Studies

Recent studies have highlighted the therapeutic potential of indole-based compounds similar to this compound:

  • Study on Cancer Cell Lines : A study reported that indole derivatives induced apoptosis in HeLa cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins (Wang et al., 2023) .
  • Antimicrobial Efficacy : Another investigation demonstrated that indole derivatives inhibited biofilm formation in MRSA, suggesting their role as adjunctive therapies in chronic infections (Zhang et al., 2023) .

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of indole derivatives with α-ketoacid precursors under acidic or basic conditions.
  • Step 2: Coupling the resulting 2-oxoacetamide intermediate with substituted anilines (e.g., 3-methyl-4-isopropylphenylamine) via amide bond formation using coupling agents like EDCI/HOBt.
  • Optimization:
    • Solvent selection (e.g., dichloromethane or DMF for polarity control) .
    • Temperature control (e.g., 0–25°C for sensitive intermediates) .
    • Catalysts (e.g., piperidine for Knoevenagel condensations) .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR to confirm indole NH (~10–12 ppm) and methyl/isopropyl protons (δ 1.2–2.5 ppm).
    • 13C NMR to verify carbonyl groups (δ 165–175 ppm) and aromatic carbons .
  • X-ray Crystallography: Refinement using SHELX software to resolve bond lengths/angles and confirm stereochemistry .
  • Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+Na]+ ion in HR-ESI-MS) .

Q. What functional groups dictate its reactivity?

  • α-Ketoamide moiety: Prone to nucleophilic attacks (e.g., by thiols or amines) .
  • Indole ring: Participates in electrophilic substitutions (e.g., bromination) .
  • Isopropylphenyl group: Influences solubility and steric hindrance in reactions .

Q. What physicochemical properties are critical for experimental design?

  • Solubility: Poor in water; requires DMSO or ethanol for biological assays .
  • Stability: Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • Melting Point: Typically 180–200°C (varies with crystallinity) .

Q. How is preliminary biological activity assessed?

  • Enzyme inhibition assays: Screen against targets like CYP51 (sterol demethylase) using fluorogenic substrates .
  • Antimicrobial testing: 96-well plate liquid inhibition assays against pathogens (e.g., S. aureus, E. coli) with MIC values .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up?

  • DoE (Design of Experiments): Optimize variables (solvent ratio, temperature) using response surface methodology .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity batches .

Q. How are contradictions in structural data resolved (e.g., NMR vs. X-ray)?

  • Multi-technique validation: Cross-reference NMR coupling constants with X-ray torsion angles .
  • DFT calculations: Compare experimental data with computational models (e.g., Gaussian software) .

Q. What strategies identify biological targets for this compound?

  • Pull-down assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to recombinant enzymes (e.g., CYP51) .

Q. How is structure-activity relationship (SAR) explored?

  • Analog synthesis: Modify substituents (e.g., halogenate indole or vary phenyl groups) .
  • Bioactivity clustering: Compare IC50 values against analogs to identify critical pharmacophores .

Q. What computational methods predict binding modes?

  • Molecular docking: Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., CYP51) .
  • MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation studies: Expose to pH 1–13 buffers, H2O2, or light (ICH Q1A guidelines) .
  • LC-MS monitoring: Identify degradation products (e.g., hydrolyzed amide bonds) .

Q. How are contradictions in bioactivity data addressed?

  • Assay replication: Use orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Cell-line validation: Test across multiple models (e.g., cancer vs. non-cancer cells) to exclude off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.